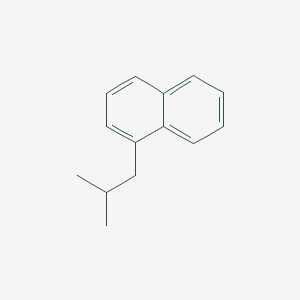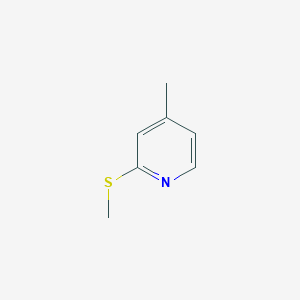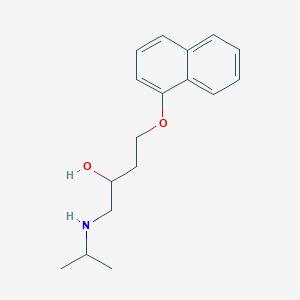
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol, commonly known as Pindolol, is a beta-blocker medication used to treat hypertension and angina. It is also used in the treatment of anxiety disorders, including panic attacks. Pindolol is a non-selective beta-blocker that works by blocking the action of adrenaline and noradrenaline on the heart and blood vessels, thereby reducing blood pressure and heart rate.
作用機序
Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, Pindolol reduces heart rate and blood pressure, thereby improving blood flow to the heart and reducing the workload on the heart.
生化学的および生理学的効果
Pindolol has several biochemical and physiological effects on the body. It reduces heart rate, blood pressure, and cardiac output, which can help to reduce the risk of heart attack and stroke. Pindolol also reduces the oxygen demand of the heart, which can be beneficial in patients with angina. Additionally, Pindolol has been shown to improve the function of the endothelium, which is the inner lining of blood vessels.
実験室実験の利点と制限
Pindolol has several advantages and limitations for lab experiments. It is a well-studied beta-blocker that has been extensively tested for its efficacy and safety. Pindolol is relatively easy to synthesize and can be obtained in pure form through recrystallization and column chromatography. However, Pindolol has several limitations. It is a non-selective beta-blocker that can cause side effects such as bronchoconstriction, hypoglycemia, and bradycardia. Additionally, Pindolol can interact with other medications, which can lead to adverse effects.
将来の方向性
There are several future directions for research on Pindolol. One area of interest is the potential use of Pindolol in the treatment of heart failure. Pindolol has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential therapeutic benefits in humans. Another area of interest is the potential use of Pindolol in the treatment of glaucoma. Pindolol has been shown to reduce intraocular pressure in animal models of glaucoma, and further studies are needed to determine its potential therapeutic benefits in humans. Finally, Pindolol has been studied for its potential use in the treatment of migraine headaches, and further studies are needed to determine its efficacy and safety in this population.
Conclusion:
In conclusion, Pindolol is a well-studied beta-blocker that has several potential therapeutic applications in various medical conditions. Pindolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces heart rate and blood pressure. Pindolol has several advantages and limitations for lab experiments, and further studies are needed to determine its potential therapeutic benefits in various medical conditions.
合成法
Pindolol can be synthesized through a multi-step process that involves the reaction of isopropylamine with 1-naphthol, followed by the addition of butyraldehyde and reduction with sodium borohydride. The resulting product is then purified through recrystallization and column chromatography to obtain pure Pindolol.
科学的研究の応用
Pindolol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in the treatment of hypertension, angina, and anxiety disorders. Pindolol has also been studied for its potential use in the treatment of heart failure, migraine headaches, and glaucoma.
特性
CAS番号 |
19343-28-3 |
|---|---|
製品名 |
1-(Isopropylamino)-4-(1-naphthyloxy)-2-butanol |
分子式 |
C17H23NO2 |
分子量 |
273.37 g/mol |
IUPAC名 |
4-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-12-15(19)10-11-20-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15,18-19H,10-12H2,1-2H3 |
InChIキー |
UJUZZFFXOHSSDO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
正規SMILES |
CC(C)NCC(CCOC1=CC=CC2=CC=CC=C21)O |
同義語 |
1-(Isopropylamino)-4-(1-naphtyloxy)-2-butanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



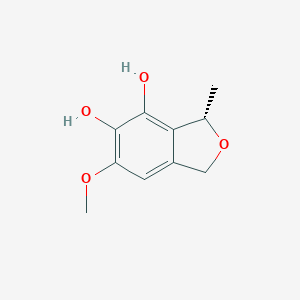
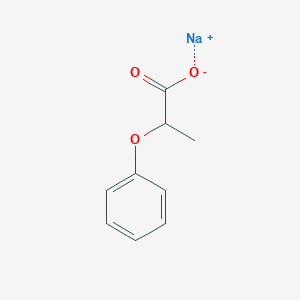
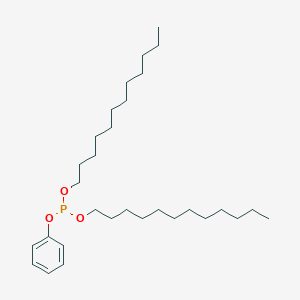
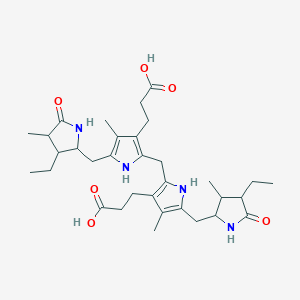
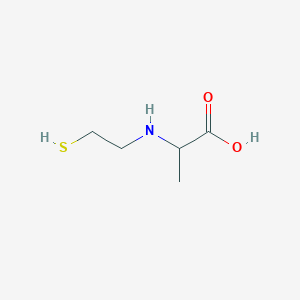
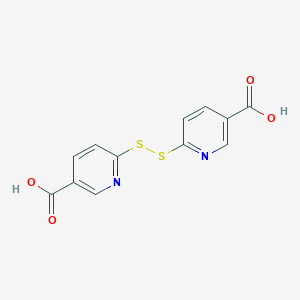
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)
